N'-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide
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Overview
Description
N’-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a 4-fluorobenzyl group and an acetohydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide typically involves the condensation reaction between 2-[(4-fluorobenzyl)oxy]naphthaldehyde and acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]-2-(4-fluorophenoxy)acetohydrazide
- N’-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both a naphthalene ring and an acetohydrazide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17FN2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H17FN2O2/c1-14(24)23-22-12-19-18-5-3-2-4-16(18)8-11-20(19)25-13-15-6-9-17(21)10-7-15/h2-12H,13H2,1H3,(H,23,24)/b22-12+ |
InChI Key |
PJBZUASYNMZEFC-WSDLNYQXSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OCC3=CC=C(C=C3)F |
Canonical SMILES |
CC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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